molecular formula C13H23NO5 B13004076 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate

1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate

Cat. No.: B13004076
M. Wt: 273.33 g/mol
InChI Key: KYRAEMNYFXUAPM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate is a four-membered azetidine ring derivative featuring a tert-butyl ester at position 1, an ethyl ester at position 3, and substituents including a methoxy group and a methyl group at positions 3 and 2, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and organocatalysts. Its stereoelectronic properties are influenced by the azetidine ring’s strain and the substituents’ steric and electronic effects .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-methoxy-2-methylazetidine-1,3-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-7-18-10(15)13(17-6)8-14(9(13)2)11(16)19-12(3,4)5/h9H,7-8H2,1-6H3

InChI Key

KYRAEMNYFXUAPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN(C1C)C(=O)OC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of Substituents: The tert-butyl, ethyl, and methoxy groups are introduced through alkylation or acylation reactions using appropriate reagents.

    Carboxylation: The dicarboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to achieve desired yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Hydroxylated or oxidized derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with new functional groups replacing existing ones.

Scientific Research Applications

1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.

    Modulating Pathways: Influencing biochemical pathways by acting as an agonist or antagonist.

    Structural Modifications: Inducing conformational changes in target molecules, affecting their function.

Comparison with Similar Compounds

Azetidine Dicarboxylate Derivatives

Azetidine dicarboxylates with varying substituents exhibit distinct reactivity and applications. Key examples include:

Compound Name Substituents (Position 3) Synthesis Method Yield Key Properties/Applications References
1-(tert-Butyl)3-methyl azetidine-1,3-dicarboxylate Thiophen-2-yl, (R)-sulfinylamino LiHMDS/THF, N-sulfinyl aldimine 93% Chiral intermediate for spirocycles
1-(tert-Butyl)3-methyl azetidine-1,3-dicarboxylate 4-Fluorophenyl, (R)-sulfinylamino GP1 (LiHMDS/THF) 93% High enantiomeric purity (NMR)
1-(tert-Butyl)3-ethyl azetidine-1,3-dicarboxylate 2,2-Difluorobenzo[d][1,3]dioxol-5-yl Custom synthesis (Hairui Chemical) N/A Fluorinated bioactive intermediate
Target Compound Methoxy, methyl Likely LiHMDS/THF or similar methods N/A Potential organocatalyst intermediate

Key Observations :

  • Steric Effects : Bulky substituents (e.g., naphthalen-2-yl in 3e ) reduce reaction yields due to steric hindrance, whereas methoxy groups may enhance solubility.
  • Synthesis : Most analogs are synthesized via LiHMDS-mediated reactions with N-sulfinyl aldimines, achieving yields >90% for simpler substituents .

Pyrrolidine Dicarboxylate Derivatives

Pyrrolidine (five-membered ring) analogs demonstrate contrasting properties due to reduced ring strain:

Compound Name Substituents Synthesis Method Yield Key Properties/Applications References
rac-1-(tert-Butyl)3-ethyl pyrrolidine-1,3-dicarboxylate 4,4-Dimethyl, 2-phenyl Ir(ppy)3 photocatalysis in DMF 38–45% Racemic mixtures for drug discovery
1-(tert-Butyl)3-methyl pyrrolidine-1,3-dicarboxylate Methylsulfonyl, methylthio mCPBA oxidation N/A ERK inhibitors (e.g., MK-8353)

Key Observations :

  • Ring Strain : Azetidine derivatives typically require harsher conditions for synthesis compared to pyrrolidines due to higher ring strain.
  • Yield : Pyrrolidine syntheses (e.g., 6d in ) yield 35–45%, lower than azetidines, likely due to competing side reactions in larger rings.
  • Applications: Pyrrolidines are preferred in kinase inhibitors (e.g., ERK inhibitors ), whereas azetidines are explored for spirocycles and organocatalysts .

Spectral and Physicochemical Data

NMR and Mass Spectrometry

  • Azetidine Analogs : ¹³C NMR signals for carbonyl groups range from δ 155–173 ppm, with tert-butyl carbons at δ 28–29 ppm . HRMS data confirm molecular weights (e.g., [M+H]+ 405.2422 for 3h ).
  • Pyrrolidine Analogs : ¹H NMR shows distinct splitting patterns for diastereomers (e.g., 6e and 6e' in ), with enantiomeric ratios up to 53:45.

Stability and Reactivity

  • The methoxy group in the target compound may improve hydrolytic stability compared to ester or sulfinylamino groups in analogs .
  • Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability, critical for drug development.

Biological Activity

1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate is a compound belonging to the azetidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 229.31 g/mol
  • CAS Number : 1104083-23-9

Synthesis

The synthesis of azetidine derivatives typically involves the reaction of amino acids or their derivatives with various alkylating agents. For 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate, a common synthetic route includes:

  • Formation of the Azetidine Ring : The precursor compounds undergo cyclization reactions.
  • Carboxylation : The introduction of carboxylate groups occurs through nucleophilic substitution reactions.

Anticancer Activity

Research indicates that azetidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that related compounds can inhibit cell growth in various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For example, some derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

Azetidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have reported:

  • Inhibition of Bacterial Growth : Compounds similar to 1-(tert-butyl)3-ethyl3-methoxy-2-methylazetidine exhibited activity against common pathogens like Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Study ReferenceBiological ActivityTarget Organism/Cell LineIC50 Value
AnticancerMCF-71.1 µM
AntimicrobialE. coliVariable

The biological activity of azetidine derivatives is often attributed to their ability to interact with specific molecular targets involved in cell proliferation and survival. For example:

  • Thymidylate Synthase Inhibition : Some studies have identified thymidylate synthase as a target for azetidine derivatives, leading to apoptosis in cancer cells due to disrupted DNA synthesis .

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